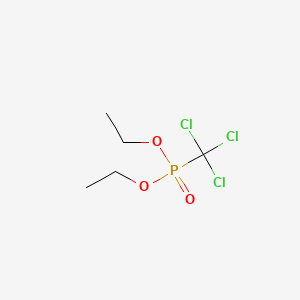

Diethyl (trichloromethyl)phosphonate

Description

Diethyl (trichloromethyl)phosphonate (CAS 866-23-9) is an organophosphorus compound with the molecular formula C₅H₁₀Cl₃O₃P. It is a colorless liquid typically stored under refrigeration to maintain stability . The trichloromethyl group (-CCl₃) attached to the phosphorus center confers strong electron-withdrawing properties, making it highly reactive in nucleophilic substitution and coupling reactions. This compound is widely used in organic synthesis, particularly in the preparation of alkynes and as an intermediate in pharmaceutical applications .

Propriétés

IUPAC Name |

1-[ethoxy(trichloromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQSYWDOSHWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(Cl)(Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235688 | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-23-9 | |

| Record name | Diethyl P-(trichloromethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (trichloromethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (trichloromethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis from Diethyltrimethylsilyl Phosphite

Reaction Overview:

Diethyl (trichloromethyl)phosphonate can be synthesized from diethyltrimethylsilyl phosphite under radical-induced conditions.

- Initiator: Dibenzoyl peroxide

- Activation: Ultraviolet (UV) irradiation

- Yield: 87% with dibenzoyl peroxide; 26% without the initiator.

This method involves radical generation, which facilitates the substitution of the trichloromethyl group onto the phosphorus atom.

Preparation Using Benzyldiethyl Phosphite

Reaction Overview:

Benzyldiethyl phosphite reacts in the presence of dibenzoyl peroxide and UV light to yield this compound.

- Initiator: Dibenzoyl peroxide

- Activation: UV irradiation

- Yield: 87%.

This approach is similar to the method using diethyltrimethylsilyl phosphite but utilizes benzyldiethyl phosphite as the precursor.

Synthesis from Trichloromethyldichlorophosphine

Reaction Overview:

Trichloromethyldichlorophosphine reacts with ethanol in the presence of a base to form diethyl trichloromethylphosphonite, which can be further converted to this compound.

- Base: Typically a strong base such as sodium hydroxide or potassium hydroxide.

- Solvent: Ethanol

- Temperature: Controlled to avoid side reactions.

This method leverages nucleophilic substitution and hydrolysis mechanisms.

Photochemical Reaction

Reaction Overview:

this compound can be prepared via photochemical Type II elimination reactions.

- Activation: Irradiation with UV light.

- Catalyst: Copper amine complexes may be used for enhanced reactivity.

This method is particularly useful for generating reactive intermediates under controlled photochemical conditions.

General Reaction Parameters

| Method | Reactants | Activation/Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Diethyltrimethylsilyl phosphite | Dibenzoyl peroxide + UV light | Radical initiation | 87 | High yield with radical initiator. |

| Benzyldiethyl phosphite | Dibenzoyl peroxide + UV light | Radical initiation | 87 | Similar to above method. |

| Trichloromethyldichlorophosphine | Ethanol + Base | Nucleophilic substitution | Moderate | Requires precise temperature control. |

| Photochemical reaction | This compound | UV light + Copper complexes | Variable | Useful for intermediate generation. |

Analyse Des Réactions Chimiques

Horner–Wadsworth–Emmons Olefination

DTCP reacts with aldehydes, ketones, and lactones to form 1,1-dichloro-1-alkenes via lithiation followed by carbonyl addition. This avoids phosphine oxide byproducts typical of Wittig reactions .

Mechanism :

-

Lithiation at −100°C with n-BuLi generates LiCCl₂P(O)(OEt)₂.

-

Reaction with carbonyl compounds (R¹R²C=O) yields 1,1-dichloroalkenes (R¹R²C=CCl₂) .

Representative Examples :

Alkylation Reactions

The α-lithiated intermediate undergoes alkylation with alkyl halides to form diethyl 1,1-dichloro-α-alkylmethylphosphonates .

Key Methods :

-

Direct Alkylation :

-

Reduction-Alkylation :

Example :

| Alkyl Halide | Product | Yield (Method) |

|---|---|---|

| Benzyl bromide | Diethyl (1,1-dichloro-α-benzylmethyl)phosphonate | 92% (Reduction-Alkylation) |

| Allyl bromide | Diethyl (1,1-dichloro-α-allylmethyl)phosphonate | 77% (Direct) |

Lithiation and Carbene Formation

At −80°C, lithiation of DTCP leads to tetraethyl (chloromethylene)bisphosphonate via carbene intermediates .

Mechanistic Pathways :

-

Path A : LiCl elimination from LiCCl₂P(O)(OEt)₂ generates :CClP(O)(OEt)₂, which dimerizes.

-

Path B : Disproportionation of LiCCl₂P(O)(OEt)₂ yields the bisphosphonate .

Olefin Insertion Under Catalysis

DTCP undergoes Cu(I)- or Fe(III)-catalyzed insertion into olefins, forming chlorovinyl phosphonates .

Example :

-

Substrate : Ethylene.

-

Catalyst : CuCl (10 mol%).

Radical-Mediated Reactions

DTCP participates in radical chain reactions under UV irradiation or with initiators like dibenzoyl peroxide .

Notable Applications :

-

Synthesis of DTCP via radical coupling of triethyl phosphite with CCl₄ (90% yield under UV) .

-

Insertion into strained hydrocarbons (e.g., [1.1.1]propellane) to form bicyclic phosphonates .

Electrochemical Reduction

In aprotic media, electrochemical reduction of DTCP generates CCl₂P(O)(OEt)₂⁻, which reacts with carbonyl compounds to form dichloroalkenes (51–73% yields) .

Silylation and Stabilization

Trapping LiCCl₂P(O)(OEt)₂ with TMSCl yields diethyl dichloro(trimethylsilyl)methylphosphonate (70% yield) .

Applications De Recherche Scientifique

Agrochemical Applications

Pesticide Development

Diethyl (trichloromethyl)phosphonate is primarily used as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Its unique reactivity allows for the development of compounds that enhance crop protection and yield. For instance, it plays a crucial role in the synthesis of 1,1-dichloro-1-alkenes through Horner–Wadsworth–Emmons reactions, providing an alternative to traditional reagents that produce unwanted by-products .

Case Study: Synthesis of Herbicides

A study demonstrated the efficacy of this compound in producing novel herbicides with improved selectivity and potency against target weeds. The compound was successfully utilized to synthesize a series of phosphonate derivatives that exhibited enhanced herbicidal activity compared to existing products.

Pharmaceutical Applications

Building Block for Drug Synthesis

In pharmaceuticals, this compound serves as a building block for various drugs targeting specific biological pathways. Its ability to form stable intermediates facilitates the development of complex pharmaceutical compounds .

Case Study: Antiviral Agents

Research has indicated that derivatives synthesized from this compound exhibit antiviral properties. For example, one study focused on synthesizing phosphonate-based compounds that showed promising activity against viral infections, demonstrating the compound's potential in drug discovery.

Chemical Synthesis

Organic Synthesis Reactions

this compound is widely employed in organic synthesis due to its reactivity and ability to participate in various chemical transformations. It is particularly useful in the preparation of phosphonates and other phosphorus-containing compounds .

| Reaction Type | Description |

|---|---|

| Horner-Wadsworth-Emmons Reaction | Synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds |

| Metalation Reactions | Formation of lithiated phosphonates for further synthetic applications |

| Alkylation Reactions | Preparation of alkylated phosphonates with high yields |

Flame Retardants

Material Safety Applications

this compound is also utilized in formulating flame retardant materials. Its incorporation into polymers enhances fire safety across various industries, including construction and textiles .

Research Applications

Phosphonate Chemistry Studies

In academic and industrial research settings, this compound is valuable for studying phosphonate chemistry. Researchers utilize it to explore new reactions and applications in materials science, significantly contributing to advancements in chemical knowledge .

Mécanisme D'action

Diethyl (trichloromethyl)phosphonate can be compared with other similar compounds such as:

Diethyl (dichloromethyl)phosphonate: This compound has similar reactivity but differs in the number of chlorine atoms attached to the carbon atom.

Diethyl Phosphite: Used in similar synthetic routes but lacks the trichloromethyl group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its trichloromethyl group, which imparts distinct reactivity, particularly in addition and photochemical reactions .

Comparaison Avec Des Composés Similaires

Diethyl (Dichloromethyl)phosphonate (CAS 3167-62-2)

- Structure : C₅H₁₀Cl₂O₃P , featuring a -CHCl₂ group.

- Reactivity : Less electron-deficient than the trichloro derivative due to fewer chlorine atoms, resulting in slower reaction kinetics in nucleophilic substitutions.

- Applications : Used in alkyne synthesis via dehydrohalogenation. For example, it facilitates the preparation of 4-methoxyphenylethyne .

- Key Difference : The dichloro variant generates less steric hindrance, enabling selective transformations in crowded molecular environments .

Diethyl (Chloromethyl)phosphonate (CAS 3167-63-3)

- Structure : C₅H₁₂ClO₃P , with a single -CH₂Cl substituent.

- Reactivity : The reduced chlorine count diminishes electrophilicity, making it less reactive than trichloro and dichloro analogs.

- Applications: Primarily employed in the synthesis of aminopyrazoles and as a precursor for transdermal drug penetration enhancers .

- Key Difference : Demonstrates moderate lipophilicity, balancing reactivity and stability in biomedical applications .

Bromomethyl- and Phenylsulfonylmethyl-Substituted Analogs

- Bromomethyl-phosphonic acid diethyl ester (CAS 66197-72-6) :

- Diethyl [(phenylsulfonyl)methyl]phosphonate (CAS 56069-39-7) :

Reactivity and Electronic Effects

Frontier Orbital Analysis

- Trichloromethyl Derivative : Exhibits a smaller energy gap (ΔE = ELUMO − EHOMO) compared to dichloro and chloro analogs, facilitating faster reactions with nucleophiles like triethyl phosphite .

- Substituent Impact : Replacing ethoxy (-OEt) with phenyl (-Ph) groups further reduces the energy gap, increasing reactivity in cross-coupling reactions .

Electrochemical Behavior

Alkynylation Reactions

Pharmaceutical Intermediates

Research Findings and Key Studies

Activité Biologique

Diethyl (trichloromethyl)phosphonate, with the chemical formula CHClOP, is a phosphonate compound that exhibits significant biological activity, particularly in synthetic organic chemistry and potential applications in agriculture and biochemistry. This article explores its biological properties, synthesis, and relevant case studies.

This compound is a colorless to almost colorless liquid. Its molecular weight is 255.46 g/mol, and it has a boiling point of 127–128 °C under reduced pressure. The compound is soluble in common organic solvents and is primarily used as a reagent in various synthetic pathways.

Synthesis and Reactions

This compound is synthesized through several methods, including:

- Reaction with Olefins : It reacts with olefins under Cu(I) or Fe(III) catalysis to yield products through insertion into C–Cl bonds .

- Horner–Wadsworth–Emmons Reaction : It is utilized in the synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds via this reaction type .

Biological Activity

The biological activity of this compound can be categorized mainly into its potential effects on organisms and its utility in biochemical applications:

1. Toxicological Studies

Research indicates that trichloromethyl compounds can have significant toxicological effects. For instance, studies on the absorption rates of similar compounds show rapid uptake in organisms, suggesting potential risks associated with exposure .

2. Environmental Impact

Trichloromethyl compounds, including this compound, have been detected in various environmental compartments such as soil and vegetation. Their cycling within ecosystems has raised concerns regarding their persistence and potential bioaccumulation .

3. Agricultural Applications

This compound has been explored for its use as a pesticide or herbicide precursor due to its reactivity. The compound can be transformed into more biologically active derivatives that may exhibit herbicidal properties .

Case Study 1: In Vivo Metabolism

A study involving the metabolism of trichloromethyl compounds in larvae showed that approximately 75% of the applied dose was absorbed within 30 minutes. This rapid absorption highlights the compound's potential biological impacts on non-target organisms .

Case Study 2: Environmental Cycling

Research conducted in temperate coniferous forests revealed the natural occurrence of trichloromethyl compounds and their cycling through various environmental matrices. This study emphasized the need for further investigation into their ecological roles and effects on biogeochemical cycles .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Molecular Weight | 255.46 g/mol |

| Boiling Point | 127–128 °C |

| Synthesis Methods | Reaction with olefins, Horner-Wadsworth–Emmons |

| Toxicity Studies | Rapid absorption in organisms |

| Environmental Impact | Detected in soil and vegetation |

| Potential Applications | Pesticide/herbicide precursor |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing diethyl (trichloromethyl)phosphonate and its derivatives?

- Methodological Answer : The synthesis of this compound derivatives often involves halogen exchange or functionalization. For example, diethyl dichloromethylphosphonate can be synthesized via monodechlorination of this compound using Grignard reagents. Magnesium-chlorine exchange with isopropylmagnesium chloride in THF at low temperatures yields pure product (80–94% yield) after distillation . Alternative routes include reductive procedures with Bu3SnH or Cl3SiH/Et3N, though these may produce side products requiring chromatographic purification.

Q. How can 31P NMR spectroscopy be utilized to characterize phosphonate derivatives?

- Methodological Answer : 31P NMR is critical for structural elucidation. Phosphonate groups exhibit distinct chemical shifts (δ) depending on their electronic environment. For diethyl phosphonates, signals typically appear between δ +15 to +25 ppm. Coupling with adjacent protons (e.g., 1H-31P coupling constants) and 2D NMR techniques (e.g., HSQC, HMBC) resolve structural ambiguities, such as differentiating regioisomers in click chemistry-derived products .

Q. What are the key considerations for designing safe handling protocols for this compound in laboratory settings?

- Methodological Answer : Safety assessments should integrate toxicological data (e.g., bacterial gene mutation tests, in vitro micronucleus assays) and physicochemical properties (volatility, solubility). For example, EFSA guidelines recommend evaluating migration rates in polymer matrices and residual impurities using LC-MS. Neurotoxicity risks from structurally similar compounds should also inform hazard controls .

Advanced Research Questions

Q. How do DFT calculations explain the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that regioselectivity in reactions (e.g., with triethylphosphite) is driven by transition-state energetics. The trichloromethyl group’s electron-withdrawing effect stabilizes specific intermediates, favoring 1,4-regioisomer formation. Computational models (e.g., B3LYP/6-31G*) predict reaction pathways and validate experimental outcomes, enabling rational design of phosphonate-based reagents .

Q. What strategies resolve contradictory spectroscopic data when characterizing novel phosphonate adducts?

- Methodological Answer : Contradictions between 1H/13C NMR and mass spectrometry data can arise from dynamic equilibria (e.g., tautomerism) or impurities. Multi-nuclear NMR (31P, 1H, 13C) combined with high-resolution MS and X-ray crystallography provides orthogonal validation. For example, in triazole-linked phosphonates, 2D NOESY confirms spatial proximity of benzimidazole and phosphonate moieties .

Q. How can this compound be leveraged in transition-metal-free alkyne synthesis?

- Methodological Answer : Under base- or light-promoted conditions, the trichloromethyl group acts as a leaving group, enabling C–P bond cleavage to generate alkynes. For instance, reactions with aryl halides in DMF/K2CO3 yield terminal alkynes via nucleophilic substitution. Optimization of solvent polarity and base strength (e.g., using DBU) enhances yields and minimizes side reactions .

Q. What mechanistic insights guide the purification of phosphonate intermediates in multi-step syntheses?

- Methodological Answer : Side products from incomplete reactions (e.g., residual Grignard reagents) are removed via aqueous workup (e.g., NH4Cl quenching) followed by distillation or column chromatography. For diazo-phosphonates, sulfonamide byproducts are filtered, and the target compound is isolated using silica gel chromatography with ethyl acetate/hexane gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.